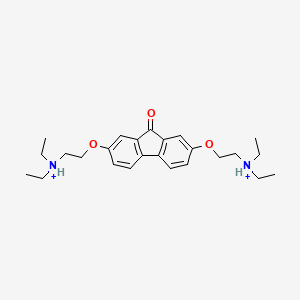
Tilorone(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tilorone(2+) is an ammonium ion derivative resulting from the protonation of the two tertiary amino groups of tilorone. It is a conjugate acid of a tilorone.
Applications De Recherche Scientifique
Antiviral Applications
- Efficacy Against Ebola Virus: Tilorone has shown promising results as an in vitro inhibitor of the Ebola virus, suggesting potential for treating Ebola virus disease (EVD) (Ekins et al., 2017).
- Broad-Spectrum Antiviral Activity: Tilorone is recognized for its broad-spectrum antiviral activity, including in vitro efficacy against Chikungunya virus (CHIK) and Middle Eastern respiratory syndrome coronavirus (MERS-CoV) (Ekins & Madrid, 2020).
Anticancer Research
- Potential in Anticancer Therapy: Novel tilorone analogs have shown enhanced anticancer activities compared to tilorone, suggesting its potential as a base for designing new anticancer agents (Zhou et al., 2013).
Other Therapeutic Applications
- Anti-Fibrotic Effects in Cardiovascular Disease: Tilorone demonstrated anti-fibrotic actions in human cardiac fibroblasts and could be a novel therapy for treating fibrosis associated with heart failure (Horlock et al., 2021).
- Influenza Treatment: Tilorone reduced viral load and modulated cytokine levels in a mouse model of influenza, indicating its potential as a treatment for influenza and acute respiratory viral infections (Kalyuzhin et al., 2021).
Molecular Mechanism Studies
- DNA Binding Mechanism: Studies have focused on tilorone's mechanism of action, including its DNA intercalation properties, which are crucial for its biological activity as an interferon inducer (Nishimura et al., 2007).
Propriétés
Nom du produit |
Tilorone(2+) |
|---|---|
Formule moléculaire |
C25H36N2O3+2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
2-[7-[2-(diethylazaniumyl)ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3/p+2 |
Clé InChI |
MPMFCABZENCRHV-UHFFFAOYSA-P |
SMILES canonique |
CC[NH+](CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[NH+](CC)CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
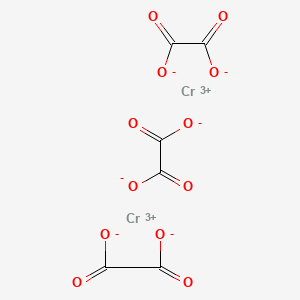
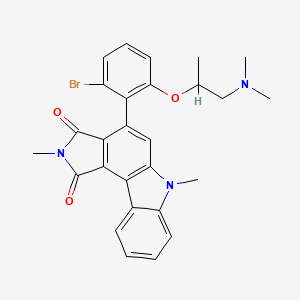
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
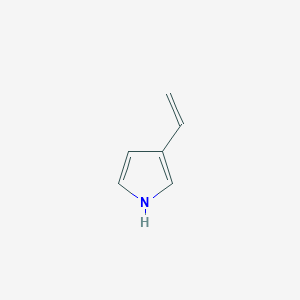
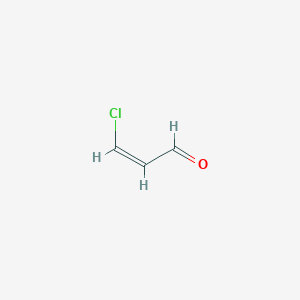
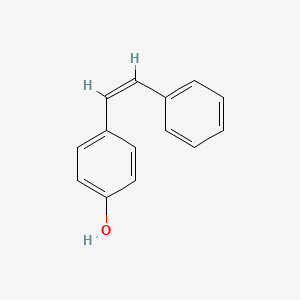
![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
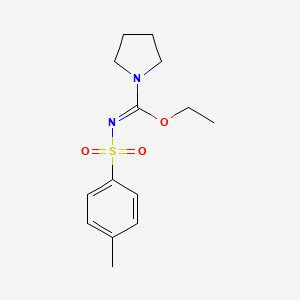
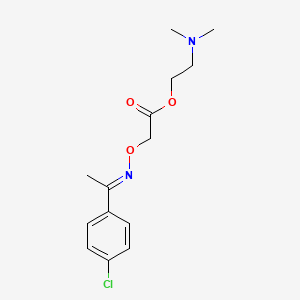
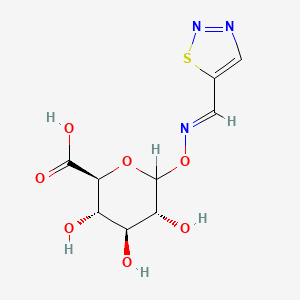
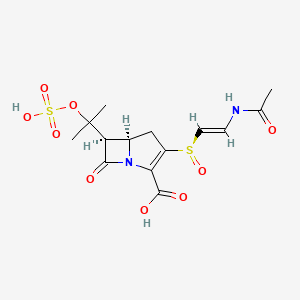
![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)